REACTION_CXSMILES
|
S(=O)(=O)(O)O.[K].[CH2:7]([O:9][C:10](=[O:15])[CH:11](Cl)[CH:12]=O)[CH3:8].[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([Br:23])=[CH:19][N:18]=1>C(O)C.C(=O)(O)[O-].[Na+]>[CH2:7]([O:9][C:10]([C:11]1[N:18]2[CH:19]=[C:20]([Br:23])[CH:21]=[CH:22][C:17]2=[N:16][CH:12]=1)=[O:15])[CH3:8] |f:1.2,5.6,^1:5|
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
2-chloro-3-oxo-propionic acid ethyl ester potassium salt
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
[K].C(C)OC(C(C=O)Cl)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cool
|
Type
|
EXTRACTION
|
Details
|
Extract in ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CN=C2N1C=C(C=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |